molecular formula C20H18N4O2 B14967521 2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967521
M. Wt: 346.4 g/mol
InChI Key: SYIKDHUUZUZMCH-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .

Scientific Research Applications

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antifungal, anti-inflammatory, and analgesic agent . In medicine, it is being explored for its potential as an anti-histamine and anti-cancer agent. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O2/c1-25-16-7-3-14(4-8-16)13-19-22-20-21-12-11-18(24(20)23-19)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3

InChI Key

SYIKDHUUZUZMCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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